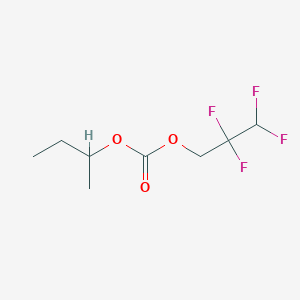
sec-Butyl 2,2,3,3-tetrafluoropropyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sec-Butyl 2,2,3,3-tetrafluoropropyl carbonate: is an organofluorine compound with the molecular formula C8H12F4O3. This compound is characterized by the presence of a carbonate group bonded to a sec-butyl group and a 2,2,3,3-tetrafluoropropyl group. It is used in various chemical applications due to its unique properties imparted by the fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sec-Butyl 2,2,3,3-tetrafluoropropyl carbonate typically involves the reaction of sec-butyl alcohol with 2,2,3,3-tetrafluoropropyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
sec-Butyl alcohol+2,2,3,3-tetrafluoropropyl chloroformate→sec-Butyl 2,2,3,3-tetrafluoropropyl carbonate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: sec-Butyl 2,2,3,3-tetrafluoropropyl carbonate can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of sec-butyl alcohol and 2,2,3,3-tetrafluoropropanol.
Substitution Reactions: The carbonate group can be substituted by nucleophiles, such as amines or thiols, resulting in the formation of corresponding carbamates or thiocarbonates.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous sodium hydroxide.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Hydrolysis: sec-Butyl alcohol and 2,2,3,3-tetrafluoropropanol.
Substitution: sec-Butyl carbamate or sec-Butyl thiocarbonate, depending on the nucleophile used.
Applications De Recherche Scientifique
sec-Butyl 2,2,3,3-tetrafluoropropyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various fluorinated organic compounds.
Pharmaceuticals: The compound can be used in the development of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Materials Science: It is utilized in the preparation of fluorinated polymers and coatings, which possess unique properties such as high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of sec-Butyl 2,2,3,3-tetrafluoropropyl carbonate involves the reactivity of the carbonate group. The compound can act as an electrophile, reacting with nucleophiles to form new carbon-oxygen or carbon-sulfur bonds. The presence of fluorine atoms can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical reactions.
Comparaison Avec Des Composés Similaires
- sec-Butyl methyl carbonate
- sec-Butyl ethyl carbonate
- sec-Butyl phenyl carbonate
Comparison:
- Fluorine Substitution: sec-Butyl 2,2,3,3-tetrafluoropropyl carbonate is unique due to the presence of four fluorine atoms, which impart distinct chemical properties such as increased lipophilicity and metabolic stability.
- Reactivity: The fluorinated compound may exhibit different reactivity patterns compared to non-fluorinated analogs, making it suitable for specific applications in organic synthesis and pharmaceuticals.
Propriétés
Formule moléculaire |
C8H12F4O3 |
|---|---|
Poids moléculaire |
232.17 g/mol |
Nom IUPAC |
butan-2-yl 2,2,3,3-tetrafluoropropyl carbonate |
InChI |
InChI=1S/C8H12F4O3/c1-3-5(2)15-7(13)14-4-8(11,12)6(9)10/h5-6H,3-4H2,1-2H3 |
Clé InChI |
BMPQKPYQXJVPAY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(=O)OCC(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



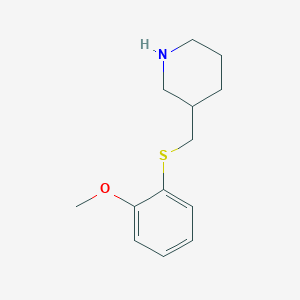
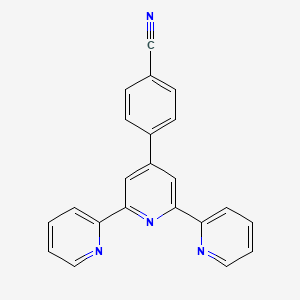
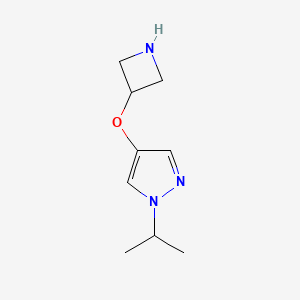

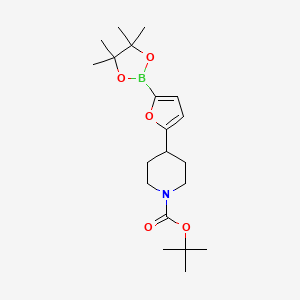
![Bicyclo[3.2.2]nonan-6-ol](/img/structure/B15092444.png)
![Methyl 2-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B15092449.png)

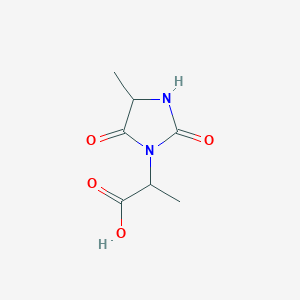

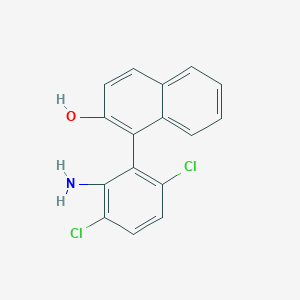
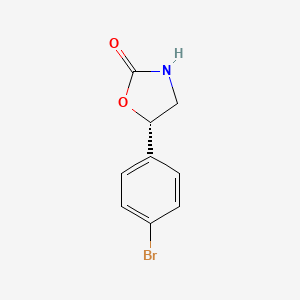
![6-Fluorospiro[2.5]octan-1-amine](/img/structure/B15092479.png)
